

western blot protocol for measuring HSP70 induction by Alvespimycin

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Compound of Interest		
Compound Name:	Alvespimycin	
Cat. No.:	B1665752	Get Quote

Application Notes: Measuring HSP70 Induction by Alvespimycin

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key signaling molecules, such as Her-2, EGFR, Akt, and Raf-1, which are often overexpressed or mutated in cancer cells, driving proliferation and survival.[2] Consequently, HSP90 has emerged as a significant target for cancer therapy.

Alvespimycin (also known as 17-DMAG) is a potent, water-soluble derivative of geldanamycin that acts as an HSP90 inhibitor.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, Alvespimycin disrupts its chaperone function.[4] This inhibition leads to the destabilization and subsequent proteasomal degradation of oncogenic client proteins, thereby impeding tumor growth and survival.[2] A hallmark of effective HSP90 inhibition is the compensatory induction of other heat shock proteins, most notably Heat Shock Protein 70 (HSP70).[2][5] The upregulation of HSP70 serves as a robust pharmacodynamic biomarker for target engagement and the cellular response to HSP90 inhibitors like Alvespimycin.[3][5]

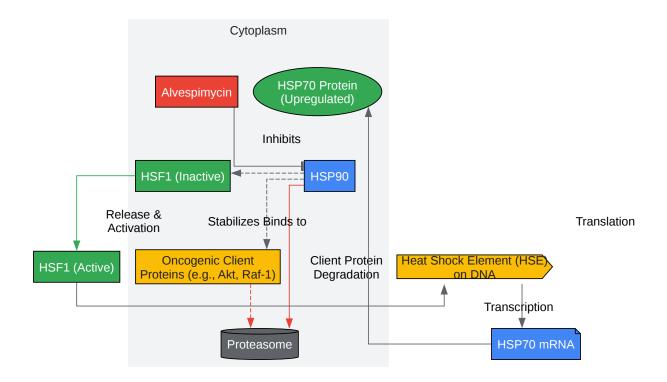
This document provides a detailed protocol for treating cells with **Alvespimycin** and subsequently measuring the induction of HSP70 using a Western blot assay. This method is



fundamental for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of HSP90 inhibitors.

Signaling Pathway of HSP70 Induction by Alvespimycin

Alvespimycin functions by inhibiting HSP90, which disrupts the protein folding machinery within the cell. This leads to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival. The cell responds to this stress by activating Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of protective heat shock proteins, including HSP70.





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Caption: Mechanism of Alvespimycin-induced HSP70 expression.

Experimental Protocols

This section details the complete workflow for assessing HSP70 induction following cell treatment with **Alvespimycin**.

I. Reagents and Materials



Reagent/Material	Recommended Supplier/Catalog #	
Cell Culture Medium (e.g., DMEM, RPMI)	Varies by cell line	
Fetal Bovine Serum (FBS)	Varies by cell line	
Penicillin-Streptomycin	Varies by cell line	
Alvespimycin (17-DMAG)	MedChemExpress (HY-10211) or similar	
Dimethyl Sulfoxide (DMSO), sterile	Sigma-Aldrich (D2650)	
Phosphate-Buffered Saline (PBS)	Gibco (10010023) or similar	
RIPA Lysis and Extraction Buffer	Thermo Fisher Scientific (89900)	
Protease and Phosphatase Inhibitor Cocktail	Thermo Fisher Scientific (78440)	
BCA Protein Assay Kit	Thermo Fisher Scientific (23225)	
Laemmli Sample Buffer (e.g., 4X)	Bio-Rad (1610747)	
Precast Polyacrylamide Gels (e.g., 4-15%)	Bio-Rad (4561086)	
Tris/Glycine/SDS Running Buffer	Bio-Rad (1610732)	
PVDF Transfer Membrane	Bio-Rad (1620177)	
Transfer Buffer (e.g., Tris/Glycine)	Bio-Rad (1610734)	
Methanol, molecular biology grade	Sigma-Aldrich (M1775)	
Blocking Buffer (5% non-fat dry milk or BSA in TBST)	N/A	
Tris-Buffered Saline with Tween 20 (TBST)	N/A	
Primary Antibody: Anti-HSP70	Cell Signaling Technology (#4872) or similar	
Secondary Antibody: Anti-rabbit IgG, HRP-linked	Cell Signaling Technology (#7074) or similar	
Chemiluminescent HRP Substrate (ECL)	Bio-Rad (1705061)	
Digital Imaging System	Bio-Rad ChemiDoc or similar	

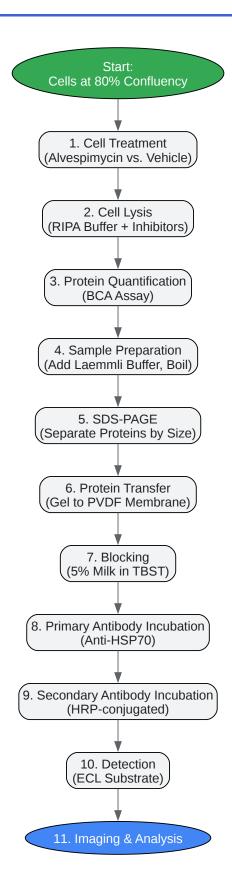
II. Cell Culture and Treatment with Alvespimycin



- Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency. The cell density should be optimized to prevent nutrient depletion during the experiment.
- Alvespimycin Preparation: Prepare a stock solution of Alvespimycin (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
- Cell Treatment:
 - Dilute the Alvespimycin stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 250 nM).
 - The vehicle control should contain the same final concentration of DMSO as the highest Alvespimycin dose.
 - Remove the old medium from the cells and replace it with the Alvespimycin-containing or vehicle control medium.
 - Incubate the cells for the desired time period (e.g., 24 hours). The optimal time should be determined empirically.

III. Western Blot Workflow Diagram





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Caption: Step-by-step experimental workflow for Western blot analysis.



IV. Detailed Protocol Steps

Step 1: Cell Lysis and Protein Extraction

- After treatment, place culture dishes on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.[6]
- Aspirate the PBS completely.
- Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to each dish (e.g., 500 μL for a 10 cm dish).[7]
- Use a cell scraper to scrape the adherent cells and collect the lysate into a pre-chilled microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C.[6]
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][7]
- Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
 Store on ice for immediate use or at -80°C for long-term storage.

Step 2: Protein Quantification (BCA Assay) Accurate protein quantification is crucial for loading equal amounts of protein for each sample.

 Prepare BSA Standards: Prepare a set of protein standards using the provided Bovine Serum Albumin (BSA) stock.



Vial	Volume of Diluent	Volume and Source of BSA	Final Concentration
A	0 μL	30 μL of 2 mg/mL Stock	2000 μg/mL
В	125 μL	375 μL of Stock	1500 μg/mL
С	325 μL	325 μL of Stock	1000 μg/mL
D	175 μL	175 μL of vial B	750 μg/mL
E	325 μL	325 μL of vial C	500 μg/mL
F	325 μL	325 μL of vial E	250 μg/mL
G	325 μL	325 μL of vial F	125 μg/mL
н	400 μL	100 μL of vial G	25 μg/mL
1	400 μL	0 μL	0 μg/mL (Blank)

- Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[8]
 [9]
- Assay:
 - \circ Pipette 10-25 μL of each standard and unknown sample into a 96-well microplate in duplicate.[8][10]
 - Add 200 μL of the BCA working reagent to each well and mix gently.[8][10]
 - Incubate the plate at 37°C for 30 minutes.[8][9]
 - Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[9]
- Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the trendline equation to calculate the protein concentration of the unknown samples.[9]



Step 3: Sample Preparation and SDS-PAGE

- Sample Preparation:
 - Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-40 μg
 of protein per sample.[7]
 - In a new tube, add the calculated volume of lysate, 4X Laemmli sample buffer (to a final concentration of 1X), and nuclease-free water to equalize the final volume for all samples.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
- Gel Electrophoresis:
 - Load the denatured samples and a pre-stained protein ladder into the wells of a
 polyacrylamide gel. The gel percentage should be chosen based on the target protein's
 size (HSP70 is ~70 kDa, so a 10% or 4-15% gel is appropriate).[7]
 - Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 120-150 V)
 until the dye front reaches the bottom of the gel.[12]

Step 4: Protein Transfer (Western Blotting)

- Membrane Activation: If using a PVDF membrane, submerge it in 100% methanol for 30 seconds, then rinse with deionized water, and finally equilibrate in transfer buffer for 10 minutes.[13] Nitrocellulose membranes only require equilibration in transfer buffer.
- Assemble Transfer Sandwich: Assemble the gel and membrane in a transfer sandwich
 according to the manufacturer's instructions (wet or semi-dry transfer). Ensure the
 membrane is between the gel and the positive electrode.[13]
- Transfer: Perform the transfer according to the system's protocol (e.g., 100 V for 60-90 minutes for a wet transfer). Keep the system cool to prevent overheating.[13]

Step 5: Immunoblotting and Detection



Step	Reagent	Incubation Time & Temperature
Blocking	5% non-fat dry milk in TBST	1 hour at Room Temperature (RT)
Primary Antibody	Anti-HSP70 (1:1000 dilution in blocking buffer)[1][14]	Overnight at 4°C with gentle agitation[13]
Washing	TBST	3 washes, 5-10 minutes each at RT[13]
Secondary Antibody	HRP-conjugated anti-rabbit IgG (1:2000 to 1:5000)	1 hour at RT with gentle agitation[15]
Washing	TBST	3 washes, 5-10 minutes each at RT[12]
Detection	ECL Chemiluminescent Substrate	1-5 minutes at RT[12]

- Blocking: After transfer, incubate the membrane in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the diluted primary anti-HSP70 antibody.
- Washing: Wash the membrane thoroughly with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody diluted in blocking buffer.
- Final Washes: Wash the membrane again with TBST to remove unbound secondary antibody.
- · Detection and Imaging:
 - Incubate the membrane with an ECL substrate solution according to the manufacturer's instructions.[16]



- Immediately capture the chemiluminescent signal using a digital imaging system.[17]
 Adjust exposure time to obtain a strong signal without saturation.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

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